molecular formula C16H13N3O2 B10980669 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10980669
M. Wt: 279.29 g/mol
InChI Key: AIZSBFWQCKSVOI-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyridine-4-methanamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyquinoline-3-carboxamide
  • N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
  • 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Uniqueness

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridinylmethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-15-12-3-1-2-4-14(12)18-10-13(15)16(21)19-9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,18,20)(H,19,21)

InChI Key

AIZSBFWQCKSVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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